Tetradecyl trichloroacetate

Catalog No.
S14317825
CAS No.
74339-52-9
M.F
C16H29Cl3O2
M. Wt
359.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetradecyl trichloroacetate

CAS Number

74339-52-9

Product Name

Tetradecyl trichloroacetate

IUPAC Name

tetradecyl 2,2,2-trichloroacetate

Molecular Formula

C16H29Cl3O2

Molecular Weight

359.8 g/mol

InChI

InChI=1S/C16H29Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-15(20)16(17,18)19/h2-14H2,1H3

InChI Key

CAUJGQDJKZXWDE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C(Cl)(Cl)Cl

Tetradecyl trichloroacetate is an organic compound with the chemical formula C₁₆H₂₉Cl₃O₂. It is classified as an ester formed from tetradecanol (a fatty alcohol) and trichloroacetic acid. This compound is notable for its unique structure, characterized by a long hydrophobic tetradecyl chain and three chlorine atoms attached to the acetic acid moiety. Tetradecyl trichloroacetate exhibits properties that make it suitable for various applications in chemical synthesis and biological research.

, including:

  • Hydrolysis: In the presence of water and either an acid or base catalyst, tetradecyl trichloroacetate can hydrolyze to yield tetradecanol and trichloroacetic acid. This reaction is significant in environments where the compound may be exposed to moisture, leading to its breakdown into less complex molecules .
  • Transesterification: The ester can react with alcohols in the presence of a catalyst, resulting in the formation of new esters while releasing tetradecanol. This reaction is useful in modifying the properties of the compound for specific applications.
  • Chlorination: The presence of chlorine atoms in its structure suggests potential reactivity under chlorination conditions, which could lead to further functionalization of the molecule .

The synthesis of tetradecyl trichloroacetate can be achieved through several methods:

  • Esterification Reaction: Tetradecyl alcohol can be reacted with trichloroacetic acid under acidic conditions. This process typically involves heating the reactants together in the presence of a catalyst (such as sulfuric acid) to facilitate the esterification reaction .
  • Chlorination of Tetradecanol: Tetradecanol can be chlorinated using chlorine gas or other chlorinating agents to introduce chlorine atoms, followed by treatment with acetic anhydride to yield tetradecyl trichloroacetate .
  • Transesterification: Tetradecyl alcohol can also be reacted with an acyl chloride derived from trichloroacetic acid under basic conditions to form the desired ester.

Tetradecyl trichloroacetate has various applications across different fields:

  • Chemical Synthesis: It serves as a reagent in organic synthesis, particularly in reactions requiring chlorinated esters.
  • Biotechnology: Its potential role in protein precipitation makes it useful in proteomic studies and biochemical assays.
  • Pharmaceuticals: The compound may find applications in drug formulation due to its unique properties and possible bioactivity.

  • Membrane Disruption: Chlorinated compounds often exhibit surfactant-like properties that can disrupt cellular membranes, affecting cell viability and function.
  • Protein Binding: The ability of tetradecyl trichloroacetate to precipitate proteins suggests it may bind non-covalently to various biomolecules, influencing their activity and stability.

Several compounds share structural similarities with tetradecyl trichloroacetate. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Properties
Trichloroacetic AcidChlorinated acetic acidStrong protein precipitant; used in chemical analysis
Dodecyl TrichloroacetateShorter alkyl chain (dodecyl)Similar reactivity but potentially different solubility
Hexadecyl TrichloroacetateLonger alkyl chain (hexadecyl)Enhanced lipophilicity compared to tetradecyl variant
Octadecyl TrichloroacetateEven longer alkyl chain (octadecyl)Greater hydrophobic character; potential for different biological interactions

Tetradecyl trichloroacetate stands out due to its balance between hydrophobicity and reactivity, making it versatile for both synthetic and biological applications. Its unique combination of properties allows it to participate effectively in various

XLogP3

8.5

Hydrogen Bond Acceptor Count

2

Exact Mass

358.123313 g/mol

Monoisotopic Mass

358.123313 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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